Sucralfate -

Sucralfate

Catalog Number: EVT-10893936
CAS Number:
Molecular Formula: C12H54Al9O55S8
Molecular Weight: 1577.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A basic aluminum complex of sulfated sucrose.
Synthesis Analysis

The synthesis of sucralfate involves the reaction of sucrose with sulfuric acid and aluminum hydroxide. The process typically requires careful control of reaction conditions to ensure the formation of the desired compound.

Methods and Technical Details

  1. Starting Materials: Sucrose, sulfuric acid, and aluminum hydroxide.
  2. Reaction Conditions: The reaction is generally performed under acidic conditions to facilitate the sulfation of sucrose.
  3. Purification: The resulting product is purified through crystallization or filtration methods to remove unreacted materials and by-products.

This synthesis pathway allows for the production of sucralfate in a form that is suitable for pharmaceutical applications, ensuring high purity and efficacy .

Molecular Structure Analysis

Sucralfate has a complex molecular structure characterized by its unique composition.

Structure Data

  • Chemical Formula: C12H54Al16O75S8C_{12}H_{54}Al_{16}O_{75}S_{8}
  • Molar Mass: 2086.67 g·mol1^{-1}
  • Structural Features: The structure includes multiple aluminum ions coordinated with sulfated sucrose units, which contribute to its protective properties against gastric acid .
Chemical Reactions Analysis

Sucralfate undergoes several important chemical reactions that are crucial for its therapeutic effects.

Reactions and Technical Details

  1. Formation of Viscous Gel: In an acidic environment (pH < 4), sucralfate reacts with hydrochloric acid to form a viscous gel-like substance that adheres to ulcer sites.
  2. Binding Mechanism: Sucralfate binds to proteins such as albumin and fibrinogen at the ulcer surface, forming stable complexes that act as protective barriers against further damage from gastric acid, pepsin, and bile salts .
  3. Prostaglandin E2 Production: It may also stimulate the production of protective factors like prostaglandin E2, which enhances mucosal defense mechanisms .
Mechanism of Action

The mechanism through which sucralfate exerts its effects is multifaceted.

Process and Data

  • Local Action: Sucralfate acts locally at the site of ulcers rather than being absorbed into systemic circulation, which is why it is effective in treating localized gastrointestinal conditions.
  • Barrier Formation: Upon exposure to gastric acid, sucralfate forms a protective barrier that prevents further erosion of the ulcer by gastric secretions.
  • Duration of Action: This barrier can last for approximately 6 to 8 hours after administration, providing prolonged protection against acidic damage .
Physical and Chemical Properties Analysis

Sucralfate possesses several notable physical and chemical properties that influence its use as a therapeutic agent.

Physical Properties

Chemical Properties

  • Stability: Stable under normal storage conditions but should be protected from moisture.
  • pH Sensitivity: Effectiveness is significantly influenced by pH levels; optimal activity occurs in acidic environments .
Applications

Sucralfate has several important applications in clinical settings:

  1. Treatment of Ulcers: It is primarily used for treating duodenal ulcers and preventing their recurrence.
  2. Management of Gastroesophageal Reflux Disease: Helps protect esophageal mucosa from gastric acid exposure.
  3. Radiation Proctitis Treatment: Administered rectally to manage inflammation due to radiation therapy.
  4. Cytoprotection: Acts as a cytoprotective agent against various gastrointestinal injuries caused by medications or other harmful substances .
Molecular Pharmacology of Sucralfate

Mechanistic Basis of Mucoadhesive Properties

Sucralfate’s mucoadhesion is initiated by its acid-triggered transformation. In gastric acidic environments (pH < 4), it undergoes conformational changes, transitioning from an insoluble powder to a highly viscous, adhesive gel-like paste [1] [5]. This process involves:

  • Electrostatic interactions: The polyanionic sucrose octasulfate forms polyvalent bridges with positively charged residues (e.g., lysine, arginine) in mucosal proteins and glycoproteins, particularly at ulcer sites where cationic protein concentrations are elevated [1] [2].
  • Structural reorganization: Nanoparticulate colloidal sucralfate sols (50–400 nm) aggregate into a continuous gel network upon protonation near its zero point of charge (pH 4.8–5.3) [7]. High-pressure homogenization studies confirm that primary colloidal particles contribute to adhesive viscosity [7].
  • Mucin synergy: Rheological studies demonstrate viscosity synergism with gastric mucin, enhancing retention. Ex vivo models using everted rat esophagus show 2.3–4.5× greater retention for optimized sucralfate gels versus powders, attributable to hydrogen bonding between sucrose sulfate and mucin glycoproteins [5] [9].

Table 1: Physicochemical Determinants of Sucralfate Mucoadhesion

ParameterValue/CharacteristicFunctional Significance
Zero point of charge (pH)4.8–5.3 (gel); 4.8–4.9 (powder)Maximizes gelation and adhesion near gastric pH
Particle size range50 nm – 60 μmNanoparticles enhance mucosal coating uniformity
Acid-neutralizing capacity14–16 mEq H⁺/gModulates local pH without systemic alkalization
Mucin viscosity increase68–75% (vs. baseline)Prolongs mucosal residence time [5] [7]

Protein Binding Dynamics at Ulcer Sites

Sucralfate exhibits selective avidity for ulcerated tissues due to high concentrations of exposed cationic proteins (e.g., albumin, fibrinogen) in lesion exudates. Key binding dynamics include:

  • Charge-mediated binding: At pH < 5, sucralfate’s sulfate groups ionically bind to protonated amino groups in proteins, achieving ulcer site concentrations 6× higher than in healthy mucosa [1] [4].
  • Barrier fortification: This protein-sucralfate complex forms a stable, insoluble coat resistant to pH fluctuations (>6 hours in vivo), reducing histologically confirmed mucosal permeability to H⁺ ions by 70–80% [1] [4].
  • Selectivity quantification: Radiolabeled studies show ulcer affinity indices of 3.2–4.1 (vs. 0.8–1.2 for healthy mucosa), correlating with 95% coverage of lesion surfaces within 30 minutes post-administration [1]. Albumin binding capacity exceeds mucin by 3.5-fold due to higher cationic charge density [9].

Growth Factor Modulation Mechanisms

Sucralfate orchestrates ulcer repair by sequestering and concentrating key peptide growth factors:

  • Fibroblast Growth Factor-2 (FGF-2) binding: Sucralfate’s sulfate groups mimic heparin sulfate proteoglycans, binding FGF-2 at ulcer sites. This extends FGF-2’s half-life and enhances its mitogenic activity, stimulating angiogenesis and granulation tissue formation. In vitro, sucralfate increases FGF-2-driven fibroblast proliferation by 150–200% [3] [6].
  • Epidermal Growth Factor (EGF) potentiation: By protecting EGF from proteolytic degradation, sucralfate elevates mucosal EGF concentrations 2.8-fold. This accelerates epithelial restitution via EGFR tyrosine kinase activation, reducing ulcer crater depth 3× faster than controls in rodent models [3] [6].
  • Temporal activity: The "1 × 1 × 1 mechanism" defines sucralfate’s phased actions: acute vascular integrity protection (Phase 1), sustained bicarbonate/mucus upregulation (Phase 2), and growth factor-mediated tissue remodeling (Phase 3) [6].

Table 2: Sucralfate-Mediated Growth Factor Effects on Ulcer Healing

Growth FactorBinding Affinity (K_d)Biological EffectHealing Time Reduction
Fibroblast Growth Factor-28.3 × 10⁻⁸ MAngiogenesis, fibroblast proliferation35–40% vs. controls
Epidermal Growth Factor2.1 × 10⁻⁷ MEpithelial migration, mitogenesis42–48% vs. controls
Transforming Growth Factor-βNot characterizedCollagen deposition, matrix remodeling25–30% (indirect evidence) [3] [6]

Prostaglandin-Mediated Cytoprotective Pathways

Sucralfate enhances mucosal defense via prostaglandin-dependent and -independent pathways:

  • PGE₂ synthesis induction: In rat gastric mucosa, sucralfate increases prostaglandin E₂ (PGE₂) production by 65–80% through cyclooxygenase-1 (COX-1) activation. This stimulates bicarbonate secretion (175% increase) and mucus viscosity/sulfation, reducing H⁺ back-diffusion by 55% in ethanol-injury models [4] [6].
  • Mucus modification: Sucralfate elevates gastric mucus hydrophobicity by 40%, creating a phospholipid-rich barrier against luminal acid. This is prostaglandin-independent, involving direct sucralfate-mucin hydrophobic interactions [4].
  • Cytoprotection evidence: Pretreatment with sucralfate prevents 85% of aspirin-induced mucosal erosions in humans, an effect abolished by indomethacin (a prostaglandin synthesis inhibitor), confirming prostaglandin mediation [4] [6].

Anti-Pepsin Activity and Enzyme Inhibition Kinetics

Sucralfate exerts multimodal inhibition of proteolytic enzymes:

  • Irreversible pepsin inactivation: Sucralfate adsorbs pepsin (1 g binds 48–55 mg pepsin) at pH 2–3, reducing peptic activity by 68%. This occurs via electrostatic binding to pepsin’s cationic sites (isoelectric point pH 3.1), distorting its active cleft and inhibiting substrate hydrolysis [1] [8].
  • Bile salt sequestration: Sucralfate binds 40–45% of luminal deoxycholate and taurocholate, preventing their detergent-like mucosal damage. Binding follows Langmuir isotherm kinetics with Kₐ = 2.7 × 10³ M⁻¹ [1] [10].
  • pH-dependent efficacy: Pepsin inhibition is maximal at pH 2–3 (85–90% activity loss) but negligible at pH > 5, aligning with sucralfate’s gastric acid-dependent activation [1] [8].

Table 3: Enzyme and Bile Acid Inhibition Kinetics of Sucralfate

Target MoleculeBinding CapacityInhibition MechanismpH Optimum
Pepsin48–55 mg/gActive site occlusion, conformational change2.0–3.0
Bile salts5–6 mmol/gHydrophobic adsorption3.0–7.0
Phospholipase A₂Not quantifiedSubstrate (phospholipid) sequestration4.0–6.0 [1] [8] [10]

Properties

Product Name

Sucralfate

Molecular Formula

C12H54Al9O55S8

Molecular Weight

1577.9 g/mol

InChI

InChI=1S/C12H22O35S8.9Al.20H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;20*1H2/q;;8*+1;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1............................./s1

InChI Key

YZPQNHUVIVIUCT-JTJNLBSYSA-F

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.